molecular formula C12H31NSi2 B3123623 Bis(3-(trimethylsilyl)propyl)amine CAS No. 31024-65-4

Bis(3-(trimethylsilyl)propyl)amine

Cat. No.: B3123623
CAS No.: 31024-65-4
M. Wt: 245.55 g/mol
InChI Key: NMLOXRWLGGSMAK-UHFFFAOYSA-N
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Description

Bis(3-(trimethylsilyl)propyl)amine: is a bis-amino silane compound that serves as a water-based coupling agent. It promotes adhesion between different materials to form hybrid materials. The amino groups in the polymer provide coating strength to modified metal surfaces, while the silanol groups bond with hydroxyls present on the surface of metals, forming metal-siloxane linkages .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(3-(trimethylsilyl)propyl)amine can be synthesized through a co-condensation reaction between tetraethyl orthosilicate and bis(3-(trimethoxysilyl)propyl)amine precursors in acidic media. The soft template approach for pore formation is applied, using surfactant Pluronic P123 as a structural directing agent. The presence of xylene and potassium chloride improves pore ordering and textural characteristics .

Industrial Production Methods: Metal finishing may be achieved by coating bis(3-(trimethoxysilyl)propyl)amine and vinyltriacetoxysilane for protection against corrosion .

Chemical Reactions Analysis

Types of Reactions: Bis(3-(trimethylsilyl)propyl)amine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines.

    Substitution: The silanol groups can undergo substitution reactions with other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various silanes for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure optimal yields .

Major Products: The major products formed from these reactions include amine-modified silanes, siloxanes, and various hybrid materials with enhanced properties for industrial applications .

Mechanism of Action

The mechanism of action of bis(3-(trimethylsilyl)propyl)amine involves the interaction of its amino groups with the surface hydroxyl groups of metals, forming strong metal-siloxane linkages. These linkages provide enhanced adhesion and coating strength to the modified surfaces. The silanol groups in the compound also play a crucial role in bonding with hydroxyl groups on various surfaces, promoting the formation of hybrid materials .

Comparison with Similar Compounds

  • (3-Aminopropyl)trimethoxysilane
  • (3-Aminopropyl)triethoxysilane
  • N-(3-Trimethoxysilylpropyl)diethylenetriamine
  • (3-Glycidyloxypropyl)trimethoxysilane

Uniqueness: Bis(3-(trimethylsilyl)propyl)amine stands out due to its dual functionality as a bis-amino silane, which allows it to form stronger and more stable hybrid materials compared to other similar compounds. Its ability to enhance adhesion and coating strength makes it a valuable compound in various industrial and research applications .

Properties

IUPAC Name

3-trimethylsilyl-N-(3-trimethylsilylpropyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H31NSi2/c1-14(2,3)11-7-9-13-10-8-12-15(4,5)6/h13H,7-12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLOXRWLGGSMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCCNCCC[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H31NSi2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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